1-{5-[(3,4-dimethoxyphenyl)amino]-1-[4-(trifluoromethoxy)phenyl]-1H-1,2,3-triazol-4-yl}ethanone
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Overview
Description
1-{5-[(3,4-DIMETHOXYPHENYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-{5-[(3,4-DIMETHOXYPHENYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE typically involves a multi-step process. One common method includes the following steps:
Formation of the triazole ring: This can be achieved through a cycloaddition reaction between an azide and an alkyne.
Introduction of the amino group: The amino group can be introduced via a nucleophilic substitution reaction.
Attachment of the phenyl groups: The phenyl groups can be attached through a series of coupling reactions.
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions: 1-{5-[(3,4-DIMETHOXYPHENYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
1-{5-[(3,4-DIMETHOXYPHENYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-{5-[(3,4-DIMETHOXYPHENYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE involves its interaction with molecular targets such as enzymes or receptors. The triazole ring can form hydrogen bonds with target molecules, leading to inhibition or activation of specific pathways. The presence of the methoxy and trifluoromethoxy groups can enhance its binding affinity and specificity.
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one
- Ethanone, 1-(3,4-dimethoxyphenyl)-
Uniqueness: 1-{5-[(3,4-DIMETHOXYPHENYL)AMINO]-1-[4-(TRIFLUOROMETHOXY)PHENYL]-1H-1,2,3-TRIAZOL-4-YL}ETHAN-1-ONE is unique due to the presence of both methoxy and trifluoromethoxy groups, which can significantly influence its chemical and biological properties. These groups can enhance its stability, solubility, and binding affinity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H17F3N4O4 |
---|---|
Molecular Weight |
422.4 g/mol |
IUPAC Name |
1-[5-(3,4-dimethoxyanilino)-1-[4-(trifluoromethoxy)phenyl]triazol-4-yl]ethanone |
InChI |
InChI=1S/C19H17F3N4O4/c1-11(27)17-18(23-12-4-9-15(28-2)16(10-12)29-3)26(25-24-17)13-5-7-14(8-6-13)30-19(20,21)22/h4-10,23H,1-3H3 |
InChI Key |
AZNNRYSYRXLRLN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OC(F)(F)F)NC3=CC(=C(C=C3)OC)OC |
Origin of Product |
United States |
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